N1-(2,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic compound with significant potential in pharmaceutical research. It is classified as an oxalamide derivative, characterized by its unique structural features that include a dimethylphenyl group and an imidazole-thioethyl moiety. The compound's molecular formula is , and it has a molecular weight of approximately 394.5 g/mol .
The synthesis of N1-(2,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multi-step organic reactions. The general approach includes:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the synthesis and confirm the structure of the final product.
The compound features a complex structure that can be represented by its canonical SMILES notation: CC1=C(C=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C
. This indicates the presence of multiple functional groups including an oxalamide group, aromatic rings, and a thioether linkage.
The reactivity of N1-(2,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can be explored through various chemical transformations:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for N1-(2,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors related to cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of guanylate cyclase activity, influencing nitric oxide signaling pathways which are crucial in various physiological processes .
While specific physical properties such as boiling point and melting point are not extensively documented for this compound, it is generally expected to exhibit typical characteristics of organic compounds with similar structures.
Key chemical properties include:
Data on density and flash points remain unspecified in available literature .
N1-(2,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its unique structural features make it a candidate for further investigation as a therapeutic agent targeting diseases related to nitric oxide signaling dysregulation. Additionally, it may serve as a lead compound for developing new drugs with improved efficacy and safety profiles .
Research efforts are ongoing to explore its biological activities and optimize its chemical properties for various therapeutic applications.
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3